molecular formula C24H26O2 B3047895 5-Trityloxypentanol CAS No. 147726-64-5

5-Trityloxypentanol

Cat. No.: B3047895
CAS No.: 147726-64-5
M. Wt: 346.5 g/mol
InChI Key: WZKACEUUAIILSR-UHFFFAOYSA-N
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Description

5-Trityloxypentanol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a trityl (triphenylmethyl) group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trityloxypentanol typically involves the reaction of pentanol with trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:

C6H5CH2Cl+HO(CH2)5OHC6H5CH2O(CH2)5OH+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HO}(\text{CH}_2)_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O}(\text{CH}_2)_5\text{OH} + \text{HCl} C6​H5​CH2​Cl+HO(CH2​)5​OH→C6​H5​CH2​O(CH2​)5​OH+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Trityloxypentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens or other nucleophiles can be used in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Trityloxypentanol has several applications in scientific research, including:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Trityloxypentanol involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can influence the reactivity of the compound. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

    5-Hydroxypentanol: Lacks the trityl group, making it less sterically hindered.

    5-Methoxypentanol: Contains a methoxy group instead of a trityl group, affecting its reactivity and solubility.

    5-Phenoxypentanol: Contains a phenoxy group, providing different electronic and steric properties.

Uniqueness: 5-Trityloxypentanol is unique due to the presence of the trityl group, which provides significant steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

5-trityloxypentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c25-19-11-4-12-20-26-24(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKACEUUAIILSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474808
Record name 5-Trityloxypentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147726-64-5
Record name 5-Trityloxypentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The procedure described in example 41 was followed but using 1,5-pentandiol (376 mg, 3.6 mmol) as alcohol instead of cis-2-buten-1,4-diol in the reaction with trityl chloride, which gave the title compound (300 mg, 24%).
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24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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